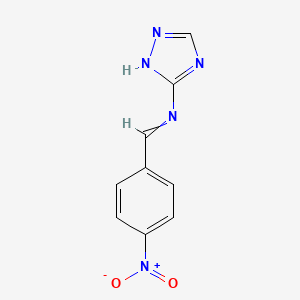
2,3,5-Trichloro-6-methoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-6-méthoxypyrazine est un composé chimique appartenant à la famille des pyrazines. Les pyrazines sont une classe de composés organiques caractérisés par un cycle aromatique à six chaînons contenant deux atomes d'azote aux positions 1,4.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2,3,5-Trichloro-6-méthoxypyrazine implique généralement la chloration du 6-méthoxypyrazine. Une méthode courante comprend l'utilisation de gaz chlore en présence d'un catalyseur tel que le chlorure de fer(III). La réaction est réalisée dans des conditions contrôlées pour assurer une chloration sélective aux positions 2, 3 et 5.
Méthodes de production industrielle : La production industrielle de 2,3,5-Trichloro-6-méthoxypyrazine peut impliquer des procédés de chloration à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, notamment la température, la pression et les concentrations de réactifs, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions : 2,3,5-Trichloro-6-méthoxypyrazine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore peuvent être substitués par des nucléophiles tels que les amines ou les thiols.
Réactions d'oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides correspondants.
Réactions de réduction : Le composé peut être réduit pour éliminer les atomes de chlore ou modifier le cycle pyrazine.
Réactifs et conditions courants :
Substitution : Réactifs comme l'amide de sodium ou la thiourée dans des solvants polaires.
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur au palladium.
Principaux produits :
Substitution : Formation de dérivés amine ou thiol.
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Formation de dérivés de pyrazine partiellement ou totalement déchlorés.
4. Applications de la recherche scientifique
2,3,5-Trichloro-6-méthoxypyrazine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Etudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse d'agrochimiques et de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du 2,3,5-Trichloro-6-méthoxypyrazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les atomes de chlore et le groupe méthoxy du composé contribuent à son affinité de liaison et à sa spécificité. Par exemple, il peut inhiber l'activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en interagissant avec des domaines de liaison.
Composés similaires :
2,3,5-Trichloropyrazine : Manque le groupe méthoxy, ce qui se traduit par des propriétés chimiques et une réactivité différentes.
2,3,6-Trichloro-5-méthoxypyrazine : Structure similaire mais différentes positions des atomes de chlore, ce qui conduit à des variations de réactivité et d'applications.
2,5-Diméthyl-3-méthoxypyrazine : Contient des groupes méthyle au lieu d'atomes de chlore, modifiant considérablement son comportement chimique et ses utilisations.
Unicité : 2,3,5-Trichloro-6-méthoxypyrazine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques distinctes et des applications potentielles. Sa combinaison d'atomes de chlore et d'un groupe méthoxy en fait un composé polyvalent pour diverses réactions chimiques et applications de recherche.
Applications De Recherche Scientifique
2,3,5-Trichloro-6-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloro-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and methoxy group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparaison Avec Des Composés Similaires
2,3,5-Trichloropyrazine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2,3,6-Trichloro-5-methoxypyrazine: Similar structure but different chlorine atom positions, leading to variations in reactivity and applications.
2,5-Dimethyl-3-methoxypyrazine: Contains methyl groups instead of chlorine atoms, significantly altering its chemical behavior and uses.
Uniqueness: 2,3,5-Trichloro-6-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of chlorine atoms and a methoxy group makes it a versatile compound for various chemical reactions and research applications.
Propriétés
Formule moléculaire |
C5H3Cl3N2O |
|---|---|
Poids moléculaire |
213.44 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-methoxypyrazine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3 |
Clé InChI |
DEIBKEMKPMWMGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C(=N1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
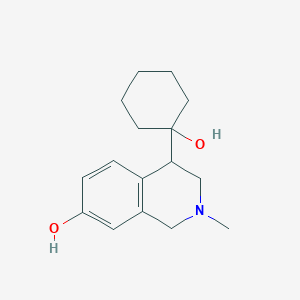

![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
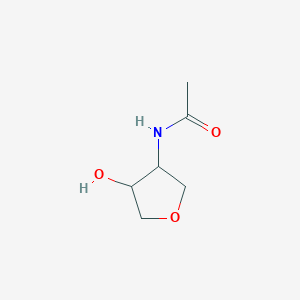
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
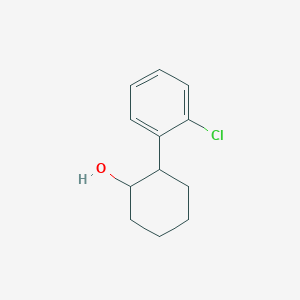

![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
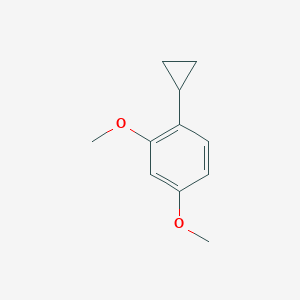
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
